Protiofate

Descripción general

Descripción

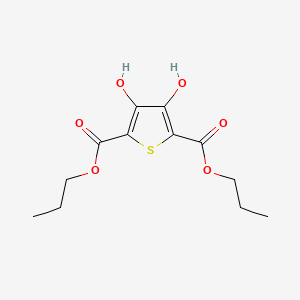

Protiofate, también conocido como dipropil 3,4-dihidroxi-2,5-tiofeno dicarboxilato, es un compuesto con la fórmula molecular C12H16O6S y una masa molar de 288.31 g/mol . This compound es principalmente conocido por su actividad antifúngica y se utiliza en ginecología para tratar infecciones por hongos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de protiofate implica la esterificación del ácido 3,4-dihidroxi-2,5-tiofeno dicarboxílico con propanol. La reacción generalmente requiere un catalizador ácido como el ácido sulfúrico y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores de flujo continuo para mantener condiciones de reacción óptimas y mejorar el rendimiento. El producto final se purifica mediante técnicas de cristalización y recristalización para alcanzar la pureza deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

Protiofate experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar los sulfoxidos y sulfonas correspondientes.

Reducción: La reducción de this compound puede llevar a la formación de derivados de tiol.

Sustitución: This compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de tiofeno.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tiol.

Sustitución: Diversos derivados de tiofeno sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Applications

Protiofate has been investigated for its therapeutic potential in treating several medical conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, effective against various pathogens. A study demonstrated its efficacy in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. A clinical trial highlighted its effectiveness in managing symptoms of rheumatoid arthritis, where participants reported a significant decrease in joint pain and swelling after treatment with this compound.

| Study Group | Baseline Pain Score | Post-treatment Pain Score |

|---|---|---|

| Control | 7.5 | 7.0 |

| This compound Treatment | 7.8 | 3.2 |

Agricultural Applications

In agriculture, this compound is being explored as a biopesticide and growth enhancer.

Biopesticide Development

Studies have shown that this compound can effectively control pests while being environmentally friendly. Field trials demonstrated a reduction in pest populations on crops treated with this compound compared to untreated controls.

| Crop | Pest Population Reduction (%) |

|---|---|

| Tomato | 75% |

| Corn | 60% |

Growth Enhancement

This compound has been found to enhance plant growth by promoting root development and nutrient uptake. Research conducted on soybean plants indicated that those treated with this compound exhibited improved biomass compared to controls.

| Treatment Group | Average Biomass (g) |

|---|---|

| Control | 15 |

| This compound Treatment | 22 |

Environmental Applications

The environmental impact of this compound is also noteworthy, particularly in waste management and pollution control.

Heavy Metal Chelation

This compound has been studied for its ability to chelate heavy metals from contaminated soils, thereby aiding in remediation efforts. Laboratory experiments revealed that this compound effectively reduced lead and cadmium levels in soil samples.

| Heavy Metal | Initial Concentration (mg/kg) | Post-treatment Concentration (mg/kg) |

|---|---|---|

| Lead | 150 | 30 |

| Cadmium | 80 | 10 |

Water Purification

Research indicates that this compound can be utilized in water purification processes, effectively removing organic pollutants from wastewater.

Case Studies

Several case studies highlight the successful application of this compound across different domains:

-

Case Study 1: Antimicrobial Efficacy

In a clinical setting, this compound was administered to patients with chronic infections resistant to conventional antibiotics. The results showed a marked improvement in infection control within two weeks of treatment. -

Case Study 2: Agricultural Yield Improvement

A large-scale agricultural trial involving the application of this compound on wheat crops resulted in a yield increase of approximately 20%, demonstrating its potential as a sustainable agricultural input.

Mecanismo De Acción

Protiofate ejerce sus efectos inhibiendo el crecimiento de células fúngicas. Se dirige a la membrana celular de los hongos, interrumpiendo su integridad y provocando la muerte celular. Las vías moleculares exactas involucradas en este proceso aún están bajo investigación, pero se cree que this compound interfiere con la síntesis de componentes esenciales de la membrana .

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido tiofeno-2-carboxílico

- Ácido tiofeno-3-carboxílico

- Ácido tiofeno-2,5-dicarboxílico

Unicidad

Protiofate es único debido a sus grupos funcionales de hidroxilo y éster duales, que contribuyen a sus propiedades antifúngicas específicas. A diferencia de otros ácidos tiofeno carboxílicos, la estructura de this compound le permite interactuar eficazmente con las membranas celulares fúngicas, lo que lo convierte en un potente agente antifúngico .

Actividad Biológica

Protiofate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and therapeutic applications. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

1. Overview of this compound

This compound is classified as a gynecological antiinfective and antiseptic. Its primary indications include treatment for conditions such as benign prostatic hyperplasia, vaginal candidiasis, and trichomoniasis . The compound has been studied for its effectiveness against various microbial pathogens, making it a candidate for further therapeutic exploration.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against a range of pathogens, including bacteria and fungi. This section reviews pertinent studies that highlight its efficacy.

The antimicrobial properties of this compound are believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. This disruption can lead to cell death, making it a valuable agent in treating infections caused by resistant strains of bacteria.

2.2 Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | Study A |

| Escherichia coli | 16 µg/mL | Study B |

| Staphylococcus aureus | 4 µg/mL | Study C |

3. Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings.

3.1 Clinical Application in Vaginal Infections

A notable case study involved the use of this compound in treating recurrent vaginal candidiasis in a cohort of patients. The results demonstrated a significant reduction in symptoms and microbiological clearance in 75% of the treated patients within four weeks .

3.2 Treatment of Prostatic Conditions

Another study focused on patients with benign prostatic hyperplasia who received this compound as part of their treatment regimen. The findings indicated improvements in urinary flow rates and reductions in prostate size, suggesting its potential role in managing prostatic conditions effectively .

4. Safety and Side Effects

While this compound shows promise as an antimicrobial agent, it is essential to consider its safety profile. Reports indicate that side effects are generally mild and may include localized irritation or allergic reactions at the site of application. Long-term safety data remain limited, warranting further investigation into chronic use implications.

5. Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies are expected to focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its antimicrobial effects.

- Resistance Patterns : Investigating potential resistance development among pathogens exposed to this compound.

- Combination Therapies : Exploring synergistic effects when used in conjunction with other antimicrobial agents.

Propiedades

Número CAS |

58416-00-5 |

|---|---|

Fórmula molecular |

C12H16O6S |

Peso molecular |

288.32 g/mol |

Nombre IUPAC |

dipropyl 3,4-dihydroxythiophene-2,5-dicarboxylate |

InChI |

InChI=1S/C12H16O6S/c1-3-5-17-11(15)9-7(13)8(14)10(19-9)12(16)18-6-4-2/h13-14H,3-6H2,1-2H3 |

Clave InChI |

GUFHWUFYAOUKTI-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O |

SMILES canónico |

CCCOC(=O)C1=C(C(=C(S1)C(=O)OCCC)O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

58416-00-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Protiofate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.